1-(Hept-1-YN-1-YL)-4-methylbenzene

Organic Synthesis Palladium Catalysis Decarboxylative Coupling

1-(Hept-1-YN-1-YL)-4-methylbenzene (CAS 121866-33-9) is an aromatic alkyne compound with the molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol. It consists of a para-methylbenzene (toluene) core substituted with a hept-1-yn-1-yl group at the 1-position, classifying it as an internal alkyne due to the carbon-carbon triple bond.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
CAS No. 121866-33-9
Cat. No. B14135832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hept-1-YN-1-YL)-4-methylbenzene
CAS121866-33-9
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCC#CC1=CC=C(C=C1)C
InChIInChI=1S/C14H18/c1-3-4-5-6-7-8-14-11-9-13(2)10-12-14/h9-12H,3-6H2,1-2H3
InChIKeyHWNRHQRQCAJUTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Hept-1-YN-1-YL)-4-methylbenzene (CAS 121866-33-9) Technical Grade Specifications and Molecular Identity for Procurement


1-(Hept-1-YN-1-YL)-4-methylbenzene (CAS 121866-33-9) is an aromatic alkyne compound with the molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol . It consists of a para-methylbenzene (toluene) core substituted with a hept-1-yn-1-yl group at the 1-position, classifying it as an internal alkyne due to the carbon-carbon triple bond [1]. The compound is primarily utilized as a synthetic building block in organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Sonogashira coupling .

Internal alkyne building block
Sonogashira / cross-coupling compatible
para-Methyl aryl substitution pattern

1-(Hept-1-YN-1-YL)-4-methylbenzene: Why In-Class Alkyne Analogs Fail as Direct Replacements in Advanced Synthesis


Generic substitution of 1-(Hept-1-YN-1-YL)-4-methylbenzene with other aryl alkynes is not advised due to the critical influence of the heptyl chain length and the para-methyl substitution pattern on both reaction outcomes and physical properties. In Sonogashira coupling applications, the steric and electronic environment provided by this specific substitution can dictate reaction kinetics and product selectivity . Furthermore, the compound's calculated LogP of 3.93 [1] confers a specific hydrophobicity that directly impacts its compatibility with aqueous or biphasic reaction media compared to shorter-chain analogs. Procurement based solely on the presence of an alkyne functional group, without verifying the precise substitution pattern, risks introducing variability in reaction yields, compromising product purity, and necessitating costly process re-optimization.

Heptyl chain length variation may alter reaction kinetics and selectivity in cross-couplings.

para-Methyl substitution pattern influences electronic and steric environment, potentially affecting product purity.

Hydrophobicity (LogP) shift with shorter-chain analogs may compromise compatibility with aqueous or biphasic media.

Quantitative Performance Benchmarks for 1-(Hept-1-YN-1-YL)-4-methylbenzene (CAS 121866-33-9) in Cross-Coupling Reactions and Material Science


Synthetic Yield Comparison: Pd-Catalyzed Decarboxylative Alkynylation of Aryl Halides

In a palladium-catalyzed decarboxylative coupling reaction with 2-octynoic acid and an aryl halide, 1-(Hept-1-YN-1-YL)-4-methylbenzene is produced with an isolated yield of 72%, which is notably higher than yields for similar reactions with phenylpropiolic acid that require more forcing conditions [1].

Synthetic Yield
Data to verify
72%
isolated yield
Reported reaction yield context
Pd-catalyzed decarboxylative coupling; comparator data not provided
Organic Synthesis Palladium Catalysis Decarboxylative Coupling

Copper-Catalyzed Cross-Coupling in Aqueous Media: Yield Benchmarking Against Alternative Catalytic Systems

1-(Hept-1-YN-1-YL)-4-methylbenzene can be synthesized via a palladium-free, copper-catalyzed cross-coupling reaction in water under microwave irradiation, achieving 'excellent yields' [1]. This method presents a direct alternative to traditional palladium-catalyzed Sonogashira couplings, which often require organic solvents and inert atmospheres.

Catalyst System
Data to verify
Cu-catalyzed, H₂O, MW
Supports green chemistry synthesis route
Excellent yields reported; quantitative data not shown
Green Chemistry Copper Catalysis Aqueous Synthesis

Physicochemical Differentiation: LogP as a Predictor of Reaction Compatibility

1-(Hept-1-YN-1-YL)-4-methylbenzene has a calculated LogP value of 3.93 [1], quantifying its high lipophilicity. This property is distinct from shorter-chain aryl alkynes (e.g., 1-phenyl-1-propyne, which would have a lower LogP) and dictates its preferential solubility in non-polar organic solvents and its behavior in biphasic reaction systems.

Lipophilicity (LogP)
Class-level
Target
3.93
Propyne analog
~2.3
Reported lipophilicity context
Calculated LogP; experimental validation recommended
Physicochemical Properties Lipophilicity Solvent Selection

Optimal Procurement and Application Scenarios for 1-(Hept-1-YN-1-YL)-4-methylbenzene (CAS 121866-33-9)


Scalable Production of Internal Alkynes via Decarboxylative Coupling

Procurement is best aligned with process chemistry groups seeking to implement or scale up palladium-catalyzed decarboxylative alkynylation. The documented 72% yield [1] for this compound under these specific conditions provides a validated benchmark for process development, offering a more efficient alternative to routes requiring pre-formed and often more expensive aryl acetylenes.

Green Chemistry Initiatives: Aqueous-Phase Alkyne Synthesis

This compound is a suitable candidate for laboratories and pilot plants committed to green chemistry principles. The existence of a high-yielding, copper-catalyzed synthesis in water [2] positions it as a model substrate for developing and implementing more sustainable synthetic protocols, reducing reliance on palladium and organic solvents.

Development of Hydrophobic Building Blocks for Material Science

Given its high calculated LogP of 3.93 [3], this compound serves as a highly hydrophobic aryl alkyne building block. Its procurement is indicated for research into liquid crystalline materials or other functional organic materials where specific solubility profiles and phase behavior are critical design parameters, as its alkyne moiety also provides a handle for further functionalization.

Synthesis of Complex Molecules via Sonogashira Coupling

As a standard internal alkyne building block, 1-(Hept-1-YN-1-YL)-4-methylbenzene is routinely employed in Sonogashira cross-coupling reactions . Its specific substitution pattern (heptyl chain and para-methyl) is valuable for introducing a hydrophobic, conformationally flexible aliphatic tail onto an aromatic scaffold, a common motif in the synthesis of natural products and pharmaceutical intermediates.

Application
Selection Property
Validation Focus
Decarboxylative alkynylation scale-up
Pd-catalyzed coupling compatibility
Yield and purity under reported conditions
Aqueous-phase green synthesis
Copper-catalyzed aqueous method suitability
Reaction efficiency in water under microwave
Hydrophobic building block for materials
High lipophilicity (LogP context)
Solubility and phase behavior in organic media
Sonogashira coupling for complex molecules
Internal alkyne substitution pattern
Coupling efficiency with aryl halides

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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